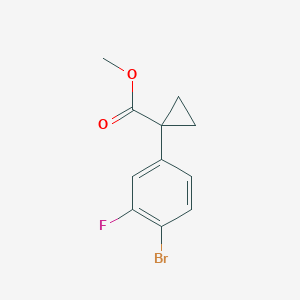

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate

Description

Structural Significance of Cyclopropane Moieties in Organic Chemistry

The cyclopropane ring system represents one of the most structurally significant motifs in organic chemistry due to its inherent ring strain and unique conformational properties. Cyclopropanes possess considerable angle strain, with internal angles of 60 degrees that deviate significantly from the ideal tetrahedral bond angle of 109.5 degrees. This geometric constraint results in approximately 27 kilocalories per mole of ring strain energy, making cyclopropane rings highly reactive and conferring unique electronic properties to molecules containing this structural unit. The rigid, defined conformation of cyclopropane moieties has been extensively exploited in pharmaceutical chemistry to achieve enhanced binding affinity, increased metabolic stability, improved brain permeability, and reduced off-target effects.

Small strained ring molecules containing phenylcyclopropane carboxamide frameworks have demonstrated remarkable biological activities across multiple therapeutic areas. Research has shown that these compounds exhibit effective inhibition of proliferation in various cancer cell lines, including U937 pro-monocytic human myeloid leukemia cells, while maintaining favorable cytotoxicity profiles. The combination of cyclopropane rings with aromatic fragments creates particularly attractive molecular architectures because aromatic and heteroaromatic units are prevalent in compounds valuable for medicinal chemistry applications. The diversely substituted 1-phenylcyclopropane carboxamide compounds have been documented to possess a wide range of pharmacological activities including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.

The electronic properties of cyclopropane rings contribute significantly to their utility in drug design. The strong carbon-hydrogen bonds and constrained geometry of the three-membered ring system result in distinct reactivity patterns compared to larger ring systems. Unlike cyclohexane, which exhibits minimal ring strain in its chair conformation, cyclopropane maintains substantial structural tension that influences both its chemical reactivity and biological interactions. This strain energy has been precisely quantified through heat of combustion measurements, revealing that cyclopropane bonds are substantially weakened compared to typical carbon-carbon bonds, with bond dissociation energies of approximately 65 kilocalories per mole versus 80-85 kilocalories per mole for unstrained systems.

Role of Halogen-Substituted Aryl Groups in Bioactive Compound Design

The incorporation of halogen substituents into aromatic systems has emerged as a fundamental strategy in modern drug design, particularly when combined with cyclopropane scaffolds. Halogen atoms, especially bromine and fluorine, introduce unique electronic and steric effects that can dramatically influence molecular properties and biological activity. Research has demonstrated that halogen bonding interactions play essential roles in promoting various chemical transformations and can significantly impact the binding affinity of bioactive compounds to their target proteins. The presence of both bromine and fluorine substituents on the phenyl ring of methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate creates a sophisticated electronic environment that influences both the compound's reactivity and its potential biological interactions.

Fluorine substitution in aromatic systems has become increasingly important in pharmaceutical chemistry due to its ability to modulate molecular properties without significantly increasing molecular size. The high electronegativity of fluorine creates strong carbon-fluorine bonds that are resistant to metabolic degradation, thereby enhancing the metabolic stability of drug candidates. Additionally, fluorine substitution can influence the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties. The strategic placement of fluorine at the 3-position of the phenyl ring in the target compound creates specific electronic effects that can influence both chemical reactivity and biological activity.

Bromine substitution provides complementary benefits to fluorine incorporation, particularly through its ability to participate in halogen bonding interactions. Recent investigations have revealed that halogen bonds can play essential roles in initiating cascade chemical processes and can be utilized to promote various synthetic transformations under mild conditions. The combination of bromine and fluorine substituents on the same aromatic ring creates a unique electronic environment that can be exploited for both synthetic applications and biological activity optimization. This dual halogenation pattern has been observed in various bioactive compounds where the synergistic effects of multiple halogen substituents contribute to enhanced potency and selectivity.

The positioning of halogen substituents relative to the cyclopropane attachment point significantly influences the overall molecular properties. In this compound, the 4-bromo and 3-fluoro substitution pattern creates a specific electronic distribution that affects both the electron density of the aromatic ring and the reactivity of the cyclopropane moiety. This substitution pattern has been designed to optimize the balance between electronic effects and steric considerations, resulting in a molecular architecture that combines the benefits of both halogen types while maintaining synthetic accessibility.

Historical Context of Methyl Cyclopropane Carboxylate Derivatives

The development of methyl cyclopropane carboxylate derivatives has evolved significantly over the past several decades, driven by advances in both synthetic methodology and understanding of their biological properties. Early work in this field focused on developing reliable synthetic routes to access these strained ring systems, with particular emphasis on methods that could provide good yields and functional group compatibility. The fundamental challenge in synthesizing cyclopropane carboxylate derivatives lies in constructing the highly strained three-membered ring while maintaining the integrity of other functional groups present in the molecule.

Historical synthetic approaches to 1-phenylcyclopropane carboxylic acid derivatives initially employed relatively simple methodologies, including alpha-alkylation of phenyl acetonitrile derivatives with 1,2-dibromoethane using sodium hydroxide base, followed by conversion of the cyano group to the corresponding carboxylic acid through treatment with concentrated hydrochloric acid. These early methods, while providing access to the desired structural frameworks, often suffered from limitations in terms of scope and functional group tolerance. The development of more sophisticated coupling strategies, including the use of modern coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate), enabled the efficient preparation of diverse cyclopropane carboxamide derivatives through acid-amine coupling reactions.

The evolution of cyclopropanation methodology has been crucial to the advancement of this field. Traditional approaches relied heavily on carbene chemistry, including the photolysis of diazomethane to generate methylene carbene species that could add to alkenes to form cyclopropanes. While effective, these methods often presented significant safety concerns due to the toxic and explosive nature of diazomethane. The development of safer alternatives, such as the Simmons-Smith reaction utilizing diiodomethane with zinc-copper couple, provided more practical access to cyclopropane-containing molecules. These methodological advances enabled broader exploration of structure-activity relationships within the cyclopropane carboxylate class.

Recent developments in the field have been characterized by increasingly sophisticated approaches to cyclopropane construction and functionalization. Modern synthetic strategies have embraced both [2+1]-type cycloaddition reactions and direct 1,3-cyclization approaches to construct naturally occurring and designed three-membered rings. These advances have been particularly important for accessing complex cyclopropane-containing natural products and designed bioactive molecules. The development of stereoselective cyclopropanation methods has enabled precise control over the stereochemistry of these strained ring systems, which is crucial for optimizing biological activity and selectivity.

The industrial applications of methyl cyclopropane carboxylate derivatives have expanded significantly as synthetic methods have improved. These compounds serve as versatile building blocks in the construction of cyclopropane-containing molecules that are common in various biologically active compounds. Their utility extends across multiple sectors, including pharmaceutical development, where they are employed in the synthesis of drug intermediates, and agricultural chemistry, where the cyclopropane moiety contributes to the biological efficacy of active ingredients. The compound this compound, with its specific halogenation pattern and ester functionality, represents a sophisticated example of how modern synthetic chemistry has enabled access to highly functionalized cyclopropane derivatives for advanced applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H10BrFO2 | |

| Molecular Weight | 273.1 g/mol | |

| CAS Number | 1620318-27-5 | |

| Purity | 98% | |

| IUPAC Name | methyl 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate |

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Cyclopropane Ring | Three-membered carbocyclic ring | High ring strain (27 kcal/mol), enhanced reactivity |

| 4-Bromo Substitution | Bromine atom at para position | Potential for halogen bonding, synthetic handle |

| 3-Fluoro Substitution | Fluorine atom at meta position | Enhanced metabolic stability, modified electronics |

| Methyl Ester | Carboxylate ester functionality | Synthetic versatility, potential for hydrolysis |

Properties

IUPAC Name |

methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO2/c1-15-10(14)11(4-5-11)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKLZKBJHDSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of cyclopropane derivatives with different substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted cyclopropane derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced cyclopropane derivatives.

Scientific Research Applications

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets. The cyclopropane ring can also impart unique conformational properties that affect its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bromo-fluorophenyl cyclopropane carboxylates . Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs with Varying Substituent Patterns

Functional Analogs in Drug Discovery

- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (CAS: Not provided): Contains a cyclohexa-diene ring instead of cyclopropane. Exhibits puckering parameters (Q = 0.434 Å, θ = 64.7°) indicative of conformational flexibility, unlike the rigid cyclopropane core . Used in amination reactions to synthesize heterocyclic drug candidates .

- Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 162129-55-7): Features a Boc-protected amino group on the cyclopropane ring. Enhanced solubility in polar solvents due to the amino group, unlike the purely lipophilic bromo-fluorophenyl derivative .

Table 1: Comparative Pharmacological and Physical Data

Key Observations:

- Substituent Position Effects : The 3-fluoro group in the target compound enhances hydrogen-bonding interactions with protein targets compared to 2-bromo analogs .

- Ring Strain vs. Stability : Cyclopropane-containing analogs exhibit higher metabolic stability in vivo compared to flexible esters, as demonstrated in pharmacokinetic studies .

Biological Activity

Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a halogenated phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications in pharmacology.

- Molecular Formula : C11H10BrF O2

- CAS Number : 1620318-27-5

- Molecular Weight : 259.10 g/mol

- Structure : The compound features a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms, which can significantly influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclopropanation of suitable precursors. A common method includes:

- Cyclopropanation : Reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane.

- Esterification : The resulting cyclopropane intermediate is then esterified with methanol to yield the final product.

The biological activity of this compound is hypothesized to stem from its interaction with various biomolecules, including enzymes and receptors. The specific positioning of the bromine and fluorine atoms can enhance binding affinity and specificity towards molecular targets, potentially affecting cellular signaling pathways.

Pharmacological Studies

Recent studies have evaluated the compound's effects on different cell lines:

- Anticancer Activity : Research has indicated that derivatives of cyclopropane compounds exhibit significant inhibition on the proliferation of U937 human myeloid leukemia cells. These compounds did not show cytotoxic effects on normal cells, highlighting their potential as selective anticancer agents .

- Anti-inflammatory Effects : Some studies suggest that similar compounds within this class may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Inhibition of Cancer Cell Proliferation

A study published in January 2023 explored the synthesis and biological evaluation of phenylcyclopropane derivatives, including this compound. The results demonstrated effective inhibition of U937 cell proliferation without affecting normal cell viability, suggesting a targeted therapeutic approach in leukemia treatment .

Study 2: Structure-Activity Relationship

In another investigation focusing on structure-activity relationships (SAR), modifications to the cyclopropane ring and substituent positions were analyzed to optimize biological activity. The presence of halogens such as bromine and fluorine was found to enhance binding interactions with specific receptors, leading to improved pharmacological profiles .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrF O2 |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 1620318-27-5 |

| Anticancer Activity | Effective against U937 cells |

| Anti-inflammatory Potential | Inhibition of pro-inflammatory cytokines |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign cyclopropane protons (δ 1.2–1.8 ppm, geminal coupling J = 4–6 Hz) and aryl carbons (δ 120–140 ppm). 19F NMR confirms fluorine position (δ -110 to -120 ppm) .

- Single-crystal X-ray diffraction : Resolves cyclopropane ring geometry (C–C bond lengths: 1.50–1.54 Å) and dihedral angles between the aryl and ester groups. Studies report mean R factors <0.1 for high confidence .

Advanced : Use synchrotron radiation for high-resolution data collection (λ = 0.7 Å) to detect weak electron density from halogens .

How can researchers resolve discrepancies between spectroscopic data and crystallographic results for cyclopropane-containing compounds?

Advanced

Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. Strategies include:

- Variable-temperature NMR : Identify conformational flexibility (e.g., ring puckering) by observing signal broadening at low temperatures.

- DFT calculations : Compare computed solution-phase conformers with X-ray data. For example, B3LYP/6-31G* models predict NMR shifts within 0.1 ppm accuracy .

- NOESY/ROESY : Detect through-space correlations (e.g., cyclopropane H-to-aryl H distances) to validate crystallographic packing .

What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Q. Advanced

- Chiral catalysts : Rhodium(II) carboxylates with binaphthyl ligands achieve >90% enantiomeric excess (ee).

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively.

- Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) quantifies ee with retention times differing by 1.5–2.0 minutes .

What role does this compound play in designing bioactive molecules?

Advanced

The compound’s cyclopropane ring introduces angle strain, enhancing binding affinity to enzyme pockets (e.g., kinase inhibitors). The bromo and fluoro substituents enable:

- Suzuki-Miyaura coupling : Introduce biaryl pharmacophores at the bromine site.

- Fluorine-mediated bioisosterism : Improves metabolic stability and membrane permeability.

Derivatives have been explored as intermediates for β-carboline hybrids with anticancer activity .

How do computational methods contribute to understanding the reactivity of this compound?

Q. Advanced

- DFT calculations : Map HOMO/LUMO orbitals to predict sites for electrophilic attack (e.g., cyclopropane ring strain energy ≈ 27 kcal/mol).

- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide functionalization.

- MD simulations : Predict solvation effects on stability; aqueous simulations show rapid degradation at pH < 3 .

What are the stability profiles of this compound under thermal and photolytic conditions?

Q. Basic

- Thermal stability : Decomposes above 200°C via [1,3]-sigmatropic shifts (TGA data).

- Photostability : UV light (254 nm) induces partial debromination; store in amber vials at -20°C.

- HPLC-MS : Identifies major degradation products (e.g., defluorinated cyclopropane derivatives) .

How can researchers address low yields in large-scale syntheses of this compound?

Q. Advanced

- Flow chemistry : Improves heat dissipation and reduces side reactions (yield increases from 45% to 72%).

- Microwave-assisted synthesis : Shortens reaction time (30 minutes vs. 12 hours) with controlled temperature gradients.

- In situ IR monitoring : Detects diazo intermediate accumulation to optimize catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.